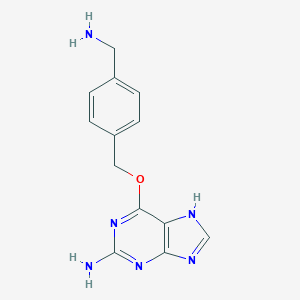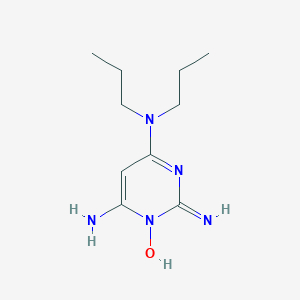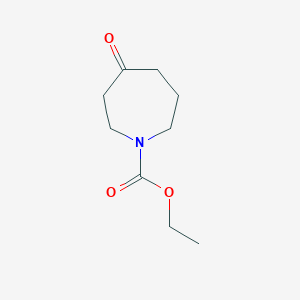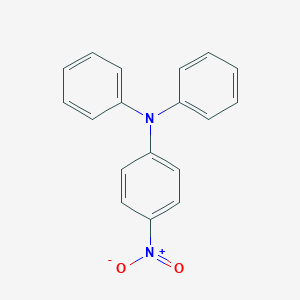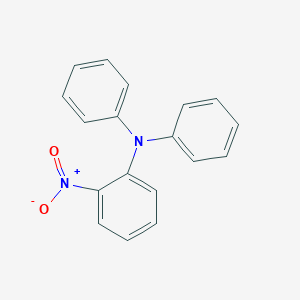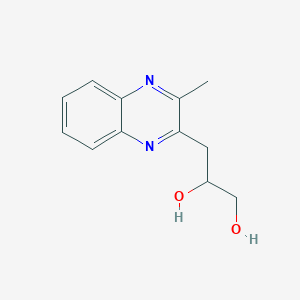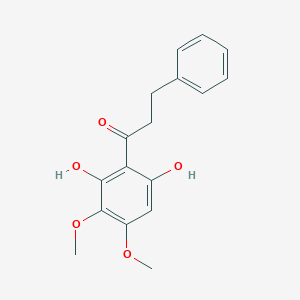
Dihydropashanone
Descripción general
Descripción
Dihydropashanone is a type of chalcone, extracted from the roots of Angelica pubescens . It is a yellow powder .
Physical And Chemical Properties Analysis
Dihydropashanone is a yellow powder . Its molecular formula is C17H18O5 and its molecular weight is 302.33 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Neuroprotective Activity
Dihydropashanone has been found to protect mouse hippocampus HT22 cells from glutamate-induced cell death . This suggests that it could potentially be used to protect neurons in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Anti-inflammatory Properties
The compound has been shown to inhibit lipopolysaccharide-induced inflammatory response in mouse microglial BV2 cells . This anti-inflammatory property could be useful in reducing inflammation in the brain, which is often associated with neurodegenerative diseases.
Antioxidant Properties
Dihydropashanone has been found to reduce the buildup of reactive oxygen species in HT22 cells . This suggests that it has antioxidant properties, which could help protect the brain from oxidative stress, a key factor in the progression of neurodegenerative diseases.
Inhibition of NF-κB Activation
The compound has been shown to suppress the activation of nuclear factor (NF)-κB in BV2 cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli. By inhibiting its activation, Dihydropashanone could potentially help regulate the body’s immune response.
Activation of Nrf2/HO-1 Pathway
Dihydropashanone has been found to induce the activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells . The Nrf2/HO-1 pathway is involved in the cellular response to oxidative stress, and its activation could potentially help protect the brain from damage.
Potential Treatment for Neurodegenerative Diseases
Given its neuroprotective, anti-inflammatory, and antioxidant properties, as well as its ability to inhibit NF-κB activation and activate the Nrf2/HO-1 pathway, Dihydropashanone could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis .
Mecanismo De Acción
Target of Action
Dihydropashanone primarily targets nuclear factor (NF)-κB and nuclear factor E2-related factor 2 (Nrf2) in mouse microglial BV2 and HT22 cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
Dihydropashanone interacts with its targets by inhibiting the lipopolysaccharide-induced inflammatory response and suppressing the activation of NF-κB in BV2 cells . It also induces the activation of the Nrf2/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells .
Biochemical Pathways
The compound affects the NF-κB and Nrf2/HO-1 signaling pathways. By suppressing NF-κB activation, dihydropashanone reduces neuroinflammation in microglia cells . On the other hand, by activating the Nrf2/HO-1 pathway, it protects neurons from oxidative stress .
Result of Action
Dihydropashanone has been found to protect mouse hippocampus HT22 cells from glutamate-induced cell death . It exhibits antioxidant and anti-inflammatory properties, reducing the buildup of reactive oxygen species in HT22 cells . These actions suggest that dihydropashanone may have a broad range of applications in the treatment of neurodegenerative illnesses .
Propiedades
IUPAC Name |
1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPRVIMCAIKNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194804 | |
| Record name | Dihydropashanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydropashanone | |
CAS RN |
41997-41-5 | |
| Record name | Dihydropashanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydropashanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dihydropashanone exert its neuroprotective effects at the cellular level?
A1: Research suggests that dihydropashanone interacts with multiple cellular pathways to protect neurons from damage. [] In microglial cells, it has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. [] This anti-inflammatory activity in microglia is crucial, as excessive inflammation contributes to neuronal death in neurodegenerative diseases. Additionally, dihydropashanone protects neurons from oxidative stress by activating the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in both neuronal and microglial cells. [] This pathway plays a vital role in cellular defense against oxidative damage, further contributing to the compound's neuroprotective potential.
Q2: Apart from Lindera erythrocarpa, are there other natural sources of dihydropashanone?
A2: Yes, dihydropashanone has also been isolated from Miliusa sinensis, a plant traditionally used in some cultures for medicinal purposes. [] This finding suggests a broader distribution of this compound in the plant kingdom and further highlights its potential therapeutic value.
Q3: What is the structure of dihydropashanone, and how was it determined?
A3: Dihydropashanone is a dihydrochalcone, a class of flavonoids. Its chemical structure was elucidated using various spectroscopic techniques, including Infrared Spectroscopy (IR), High Resolution Mass Spectrometry (HR-MS), Electron Ionization Mass Spectrometry (EI-MS), and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques provide information about the compound's functional groups, molecular weight, and connectivity of atoms, ultimately leading to the determination of its complete structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)
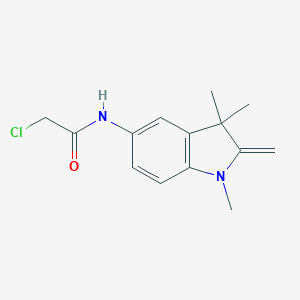

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
